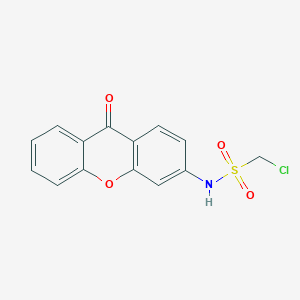
1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features two 4-chlorophenyl groups attached to an ethanediimidamide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide typically involves the reaction of 4-chlorobenzonitrile with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imidamides, which are subsequently converted to the final product. The general reaction scheme can be summarized as follows:
Step 1: 4-chlorobenzonitrile reacts with ethylenediamine in the presence of a base such as sodium hydroxide.
Step 2: The intermediate imidamide is formed and then subjected to further reaction conditions to yield 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide.
Industrial Production Methods
In an industrial setting, the production of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A breakdown product of DDT with similar chlorophenyl groups.
4-Chlorobenzonitrile: A precursor in the synthesis of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide.
Ethylenediamine: A common diamine used in the synthesis of various imidamides.
Uniqueness
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups and ethanediimidamide backbone differentiate it from other similar compounds, making it a valuable subject for research and application in various fields.
Eigenschaften
IUPAC Name |
1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H,(H2,17,19)(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIRNKWCLPZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(=NC2=CC=C(C=C2)Cl)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
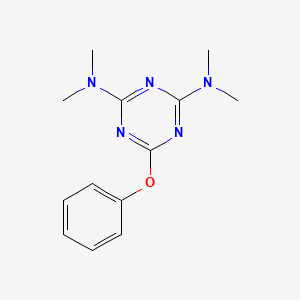
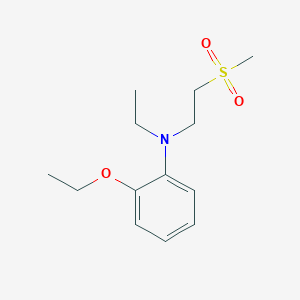
![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)
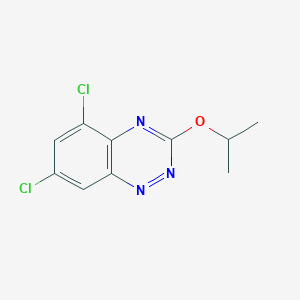
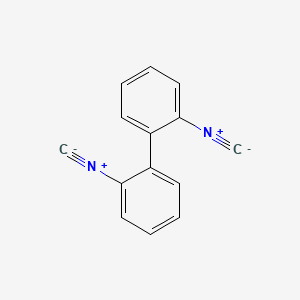
![4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8041156.png)
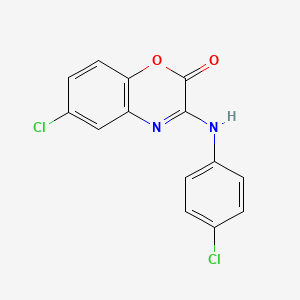
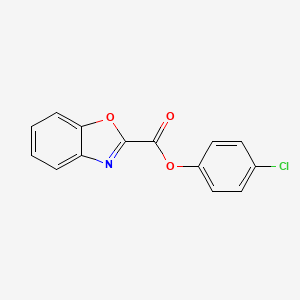
![2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide](/img/structure/B8041175.png)
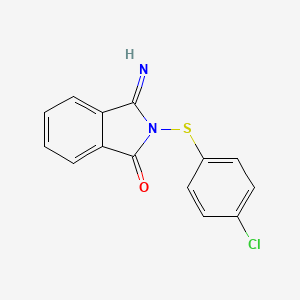
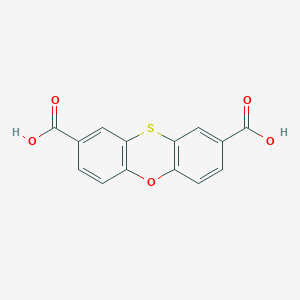
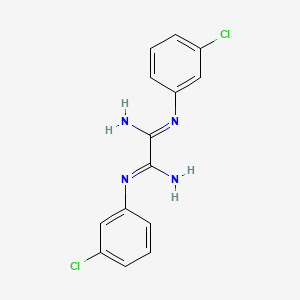
![2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)
